Demethyltetracycline

Ocular Pharmacology Glaucoma Research Intraocular Pressure

Demethyltetracycline (demeclocycline) is the sole tetracycline-class antibiotic with clinically validated utility in SIADH management via V2 receptor antagonism and the most potent ocular hypotensive agent among tetracyclines (~12 mmHg IOP reduction, 62% aqueous humor suppression). Its intermediate 10–17 h half-life bridges short- and long-acting tetracyclines, making it an essential PK/PD comparator. Superior phototoxic superoxide yield qualifies it as a positive control in photosensitization assays. Procure with confidence for ADH pathway, glaucoma, and phototoxicity research.

Molecular Formula C21H22N2O8
Molecular Weight 430.4 g/mol
Cat. No. B12101386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethyltetracycline
Molecular FormulaC21H22N2O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
InChIInChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)
InChIKeyRMVMLZHPWMTQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethyltetracycline (Demeclocycline) Procurement Guide: Baseline Pharmacology & Industrial Significance


Demethyltetracycline, commonly referred to as demeclocycline, is a first-generation tetracycline-class antibiotic characterized by its broad-spectrum bacteriostatic activity [1]. As a structural analog of tetracycline featuring a chlorine atom at the C7 position and lacking a methyl group at the C6 position, it demonstrates distinct physicochemical and pharmacokinetic properties compared to its class counterparts [2]. While sharing the core mechanism of action—inhibition of bacterial protein synthesis via reversible binding to the 30S ribosomal subunit—demeclocycline is differentiated by a unique intermediate elimination half-life and a specific therapeutic niche in the management of chronic hyponatremia secondary to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), a property not shared by doxycycline or minocycline [3].

Why Demethyltetracycline Cannot Be Substituted by Other Tetracyclines: A Quantitative Rationale


Within the tetracycline class, significant heterogeneity in pharmacokinetics, phototoxicity, and clinical indication precludes generic interchangeability. The class is stratified by elimination half-life into three groups: short (5-9 h), intermediate (10-14 h), and long (>16 h) [1]. Demeclocycline resides in the intermediate group, providing a distinct dosing profile compared to long-half-life agents like doxycycline and minocycline [2]. Furthermore, despite in vitro antimicrobial similarities, demeclocycline exhibits a unique efficacy profile in non-antimicrobial applications; it is the only tetracycline derivative with established clinical utility in treating SIADH due to its antagonism of antidiuretic hormone in the renal tubule [3]. Conversely, its phototoxic potential, quantified by superoxide radical yield, is significantly higher than that of minocycline and doxycycline, which carry a negligible or absent phototoxicity risk [4]. Therefore, the selection of demeclocycline over alternatives must be justified by a specific need for its intermediate pharmacokinetics or its singular indication in SIADH management.

Quantitative Evidence for Demethyltetracycline Selection: Head-to-Head Data vs. Comparators


Demeclocycline vs. Tetracycline: Superior Ocular Hypotensive Efficacy (Intravitreal Injection)

In a direct comparative study evaluating the ocular hypotensive effects of tetracycline derivatives, demeclocycline was identified as the most potent agent tested [1]. It produced a significantly greater and more sustained reduction in intraocular pressure (IOP) compared to tetracycline following intravitreal administration in a rabbit model. The effect was dose-dependent and linked to a substantial suppression of aqueous humor formation [1].

Ocular Pharmacology Glaucoma Research Intraocular Pressure

Demeclocycline vs. Doxycycline & Minocycline: Intermediate Pharmacokinetic Half-Life

Pharmacokinetic classification places tetracycline derivatives into three distinct half-life groups [1]. Demeclocycline exhibits an intermediate elimination half-life of 10-17 hours [2]. This differentiates it from long-half-life agents like doxycycline (15-25 h) and minocycline (11-18 h), which permit once- or twice-daily dosing, and from short-half-life agents like tetracycline (6-11 h) which require more frequent administration [2].

Pharmacokinetics Drug Development Dosing Regimen Design

Demeclocycline vs. Minocycline & Doxycycline: Significantly Higher Phototoxicity via Superoxide Generation

A quantitative comparison of superoxide anion radical (O2-) generation under UV irradiation revealed a stark hierarchy in phototoxic potential among tetracyclines [1]. The relative yield of O2- followed the trend: chlortetracycline > oxytetracycline > demeclocycline ≫ (doxycycline = tetracycline = minocycline = 0) [1]. This places demeclocycline in a distinct high-risk phototoxicity category, contrasting sharply with minocycline and doxycycline, which generated no detectable superoxide under the same experimental conditions [1].

Phototoxicity Safety Pharmacology Chemical Stability

Demeclocycline vs. All Other Tetracyclines: Unique Efficacy in SIADH-Induced Hyponatremia

Demeclocycline is the only tetracycline antibiotic with a well-documented, distinct clinical indication for the management of chronic hyponatremia secondary to the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) [1]. In a clinical study of 14 patients with SIADH (12 with malignant underlying disease), treatment with demeclocycline at a dose of 1200 mg daily normalized serum sodium levels (>135 mmol/l) in all patients within a mean of 8.6 days (SD +/- 5.3 days) [1]. This effect is mediated by the induction of a reversible, dose-dependent nephrogenic diabetes insipidus, a property not shared by other commercially available tetracyclines such as doxycycline or minocycline [2].

SIADH Hyponatremia Clinical Therapeutics Endocrinology

Validated Application Scenarios for Demethyltetracycline Procurement


In Vivo Models of Ocular Hypertension and Aqueous Humor Dynamics

Based on the evidence that demeclocycline is the most potent ocular hypotensive agent among tested tetracyclines, causing a ~12 mm Hg IOP reduction and a 62% decrease in aqueous humor formation in a rabbit model [4], it should be prioritized for research investigating non-adrenergic, non-cholinergic pathways of aqueous humor suppression. Procurement is justified for studies aiming to validate novel drug targets for glaucoma where a known, potent comparator is required to benchmark efficacy.

Pharmacokinetic Studies Requiring an Intermediate Half-Life Control

For studies designed to evaluate the impact of drug half-life on efficacy or toxicity, demeclocycline serves as an essential intermediate comparator [4]. Its 10-17 hour half-life [2] bridges the gap between short-acting (tetracycline) and long-acting (doxycycline, minocycline) tetracyclines. Procurement is indicated for experimental designs that require a control compound with a well-characterized, mid-range elimination profile to dissect pharmacokinetic-pharmacodynamic relationships.

Mechanistic Research into Drug-Induced Phototoxicity

Demeclocycline is a well-characterized phototoxin, demonstrating quantifiable generation of superoxide anion radicals under UV exposure, unlike the photostable comparators minocycline and doxycycline [4]. It should be procured as a positive control or test article in assays designed to evaluate phototoxic potential, validate new phototoxicity screening models, or investigate the molecular mechanisms of photosensitization reactions.

Investigation of Vasopressin-2 Receptor Antagonism and Nephrogenic Diabetes Insipidus

As the only tetracycline with a validated clinical application in treating SIADH via induction of nephrogenic diabetes insipidus [4], demeclocycline is an essential tool compound for studying vasopressin-2 (V2) receptor function and downstream signaling in the renal collecting duct. Procurement is uniquely warranted for any research program focused on water balance disorders, ADH resistance, or the development of novel aquaretic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethyltetracycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.